molecular formula C20H28N4O6S B1222578 2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Cat. No. B1222578
M. Wt: 452.5 g/mol
InChI Key: ISHJBUDZMOAMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is an imidazolidine-2,4-dione.

Scientific Research Applications

Environmental Applications

Advanced oxidation processes (AOPs) are being explored for treating pollutants like acetaminophen (ACT) in water. Studies have shown various degradation pathways, biotoxicity of by-products, and the role of computational methods in predicting the most reactive sites in ACT molecules. These insights are crucial in enhancing the degradation of ACT by AOP systems, potentially applicable to related compounds (Qutob et al., 2022).

Pharmacology and Therapeutics

Certain compounds, like ABT-963, a pyridazinone derivative, have been identified as potent and selective COX-2 inhibitors, showing promise in treating pain and inflammation associated with arthritis. These findings can inform the development of other therapeutic agents, potentially including 2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide (Asif, 2016).

Antioxidant Studies

The role of antioxidants in various fields, including food engineering, medicine, and pharmacy, is well-established. Reviews on the methods used to determine antioxidant activity, like the Oxygen Radical Absorption Capacity (ORAC) test, Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) test, and others, provide comprehensive understanding of antioxidant mechanisms. These methodologies might be applicable to studying the antioxidant properties of compounds like 2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide (Munteanu & Apetrei, 2021).

Toxicity and Environmental Impact

The environmental occurrence, human exposure, and toxicity of certain compounds are of growing concern. Reviews that summarize the current understanding and provide recommendations for future research directions are invaluable. Such insights can guide the evaluation of the environmental and health impacts of 2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide and similar compounds (Liu & Mabury, 2020).

properties

Product Name

2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Molecular Formula

C20H28N4O6S

Molecular Weight

452.5 g/mol

IUPAC Name

2-(4-butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C20H28N4O6S/c1-3-4-9-20(2)18(26)24(19(27)22-20)14-17(25)21-15-5-7-16(8-6-15)31(28,29)23-10-12-30-13-11-23/h5-8H,3-4,9-14H2,1-2H3,(H,21,25)(H,22,27)

InChI Key

ISHJBUDZMOAMBR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
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2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
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2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
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2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
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2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
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2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

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